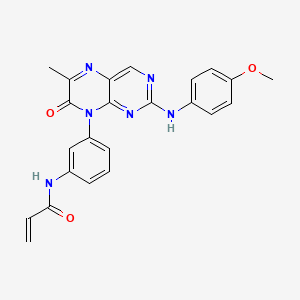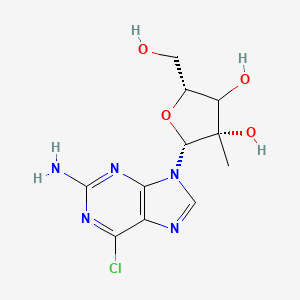
2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine is a synthetic purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: Introduction of the chlorine atom at the 6-position of the purine ring.
Amination: Substitution of an amino group at the 2-position.
Glycosylation: Attachment of the ribofuranosyl moiety at the 9-position.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may target the amino or chloro groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of functionalized purines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Investigating its potential as an antiviral or anticancer agent.
Industry: Use in the synthesis of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action involves the compound’s interaction with molecular targets such as enzymes or nucleic acids. It may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropurine: Lacks the ribofuranosyl moiety.
9-(β-D-Ribofuranosyl)purine: Lacks the amino and chloro substituents.
6-Chloro-9-(β-D-ribofuranosyl)purine: Lacks the amino group.
Uniqueness
2-Amino-6-chloro-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine is unique due to the combination of its substituents, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Propiedades
Fórmula molecular |
C11H14ClN5O4 |
|---|---|
Peso molecular |
315.71 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4-,6?,9-,11+/m1/s1 |
Clave InChI |
WARIDGHHZMLANX-RBXWHLPPSA-N |
SMILES isomérico |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3Cl)N)O |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


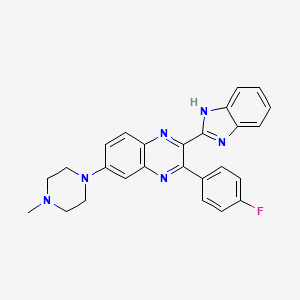
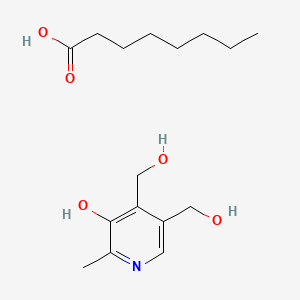
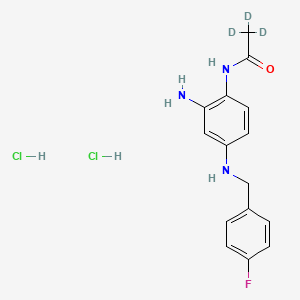
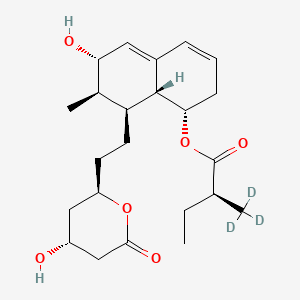

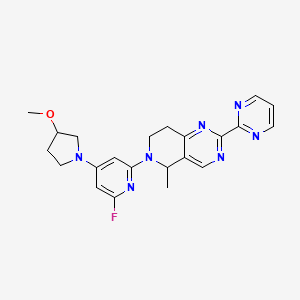
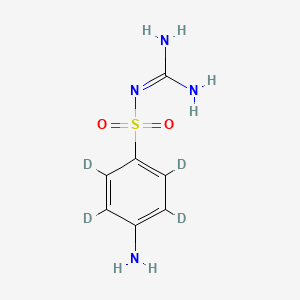

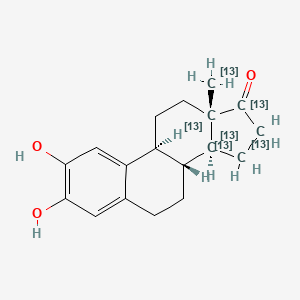
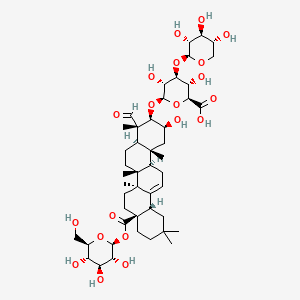
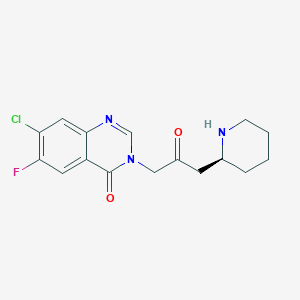
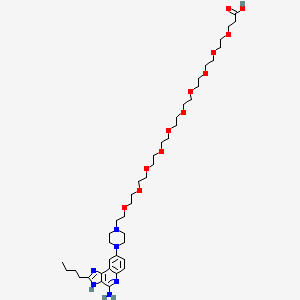
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
